
Sodium d-glucuronate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium D-glucuronate monohydrate is a carboxylic acid derivative that is highly soluble in water. It is often used in biochemical research due to its role in the process of glucuronidation, where glucuronic acid is linked to various molecules to enhance their solubility and facilitate their excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions: Sodium D-glucuronate monohydrate can be synthesized through the oxidation of glucose, where the primary alcohol group of glucose is converted into a carboxyl group. This process can be catalyzed by enzymes or chemical oxidants .
Industrial Production Methods: The industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems .
化学反応の分析
Types of Reactions: Sodium D-glucuronate monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion of the primary alcohol group to a carboxyl group.
Reduction: Reduction of the carboxyl group back to an alcohol group.
Substitution: Replacement of the sodium ion with other cations.
Common Reagents and Conditions:
Oxidation: Enzymes or chemical oxidants.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various salts to replace the sodium ion.
Major Products:
Oxidation: D-glucuronic acid.
Reduction: D-glucose.
Substitution: Different glucuronate salts depending on the cation used.
科学的研究の応用
Sodium D-glucuronate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a role in detoxification processes by enhancing the solubility of toxins and facilitating their excretion.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of drugs.
作用機序
The primary mechanism of action of sodium D-glucuronate monohydrate involves glucuronidation, where it links to various molecules to increase their water solubility. This process is crucial for the detoxification of endogenous and exogenous substances, allowing for their easier excretion through urine or sweat .
類似化合物との比較
- D-glucuronic acid
- D-gluconic acid
- D-galacturonic acid
Comparison:
- D-glucuronic acid: Similar in structure but lacks the sodium ion.
- D-gluconic acid: Differs in the oxidation state of the carbon atoms.
- D-galacturonic acid: Similar in structure but derived from galactose instead of glucose.
Uniqueness: Sodium D-glucuronate monohydrate is unique due to its high solubility in water and its role in enhancing the solubility and excretion of various molecules, making it highly valuable in biochemical and medical applications .
特性
分子式 |
C6H11NaO8 |
|---|---|
分子量 |
234.14 g/mol |
IUPAC名 |
sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate |
InChI |
InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1 |
InChIキー |
ICQRTPLATMRWJI-UHFFFAOYSA-M |
正規SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B12514094.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]-phenylmethanone](/img/structure/B12514096.png)
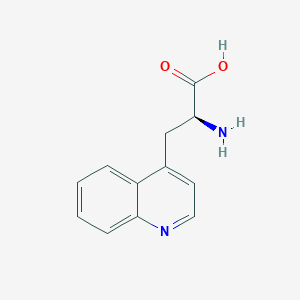
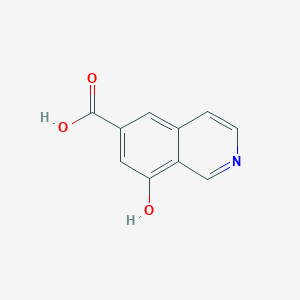
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
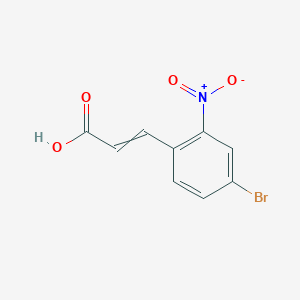
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)

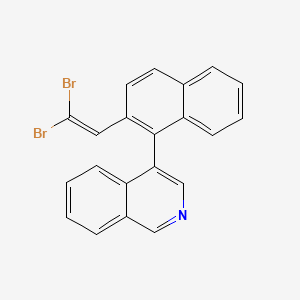
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)

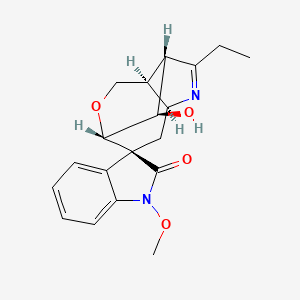
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
